5-amino-4-methyl-1,2,4-triazole-3-thiol
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Overview
Description
The compound with the identifier “5-amino-4-methyl-1,2,4-triazole-3-thiol” is known as rel-(R,S)-4,4’-DiBenzyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole. This compound is a chiral nitrogen ligand used in enantioselective synthesis. It has a molecular formula of C20H20N2O2 and a molecular weight of 320.39 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(R,S)-4,4’-DiBenzyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole involves the reaction of benzylamine with glyoxal in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C. The product is then purified using standard chromatographic techniques.
Industrial Production Methods
In an industrial setting, the production of rel-(R,S)-4,4’-DiBenzyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the desired temperature and pressure, and the product is continuously extracted and purified.
Chemical Reactions Analysis
Types of Reactions
Rel-(R,S)-4,4’-DiBenzyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide at 50-60°C.
Major Products Formed
Oxidation: Formation of benzaldehyde and oxazole derivatives.
Reduction: Formation of benzyl alcohol and tetrahydro-bioxazole.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Rel-(R,S)-4,4’-DiBenzyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole has several scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of rel-(R,S)-4,4’-DiBenzyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole involves its role as a chiral ligand. It binds to metal centers in catalytic reactions, inducing chirality in the resulting products. The compound interacts with molecular targets through hydrogen bonding and van der Waals forces, stabilizing the transition state and enhancing the enantioselectivity of the reaction .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-DiBenzyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole
- 4,4’-DiPhenyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole
- 4,4’-DiMethyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole
Uniqueness
Rel-(R,S)-4,4’-DiBenzyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole is unique due to its specific chiral configuration, which makes it highly effective in enantioselective synthesis. Its ability to form stable complexes with metal ions and its high enantioselectivity distinguish it from other similar compounds .
Properties
IUPAC Name |
5-amino-4-methyl-1,2,4-triazole-3-thiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4S/c1-7-2(4)5-6-3(7)8/h1H3,(H2,4,5)(H,6,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMOWTLWMBHFCJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NN=C1S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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